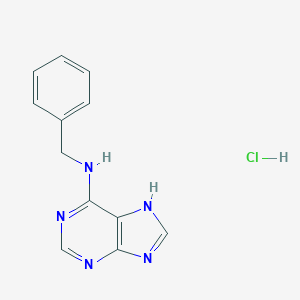

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

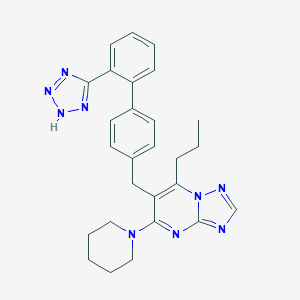

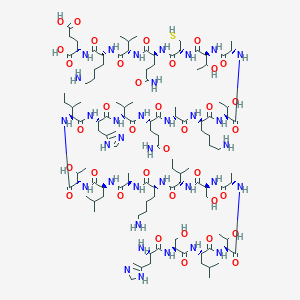

1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

One area of application is in the synthesis of palladacycles with normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core. For instance, derivatives synthesized from this compound have been applied as catalysts in the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating efficiency and potential in organic synthesis and catalysis (Singh et al., 2017).

Antimicrobial Activity

Research on chitosan Schiff bases based on heterocyclic moieties, including derivatives synthesized from 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, has shown potential antimicrobial activity. These compounds were screened for biological activity against various bacteria and fungi, indicating a dependency of antimicrobial efficacy on the type of Schiff base moiety, highlighting the importance of structural variation in designing antimicrobial agents (Hamed et al., 2020).

Complexation and Coordination Chemistry

Another significant application is found in the complexation to Cadmium(II) and the synthesis of novel imidazo[1,5-a]pyridine derivatives, where compounds derived from this compound have been utilized. These compounds exhibit unique coordination chemistry and crystal structures, contributing to the understanding of metal-ligand interactions in inorganic chemistry (Hakimi et al., 2013).

Magnetic Properties

Research has also explored the use of related compounds in the creation of high nuclearity barrel-like single molecule magnets. For example, the employment of similar pyrrole-2-carbaldehyde derivatives in synthesizing Mn(III)25 barrel-like clusters demonstrates the potential of these compounds in developing materials with single-molecule magnetic behavior (Giannopoulos et al., 2014).

Future Directions

The future directions for research on “1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-4-2-6-13(11)8-10-3-1-5-12-7-10/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHXZRGZYVDLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378220 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186801-36-5 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)

![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)